Retigabine 3,3'-Dimer
Description
Properties
CAS No. |
1588430-16-3 |
|---|---|
Molecular Formula |
604.65 |
Molecular Weight |
3234264 |
Synonyms |
C,C’-Diethyl N,N’-[4,4’-Diamino-6,6’-bis[[(4-fluorophenyl)methyl]amino][1,1’-biphenyl]-3,3’-diyl]bis[carbamate]; N,N’-[4,4’-Diamino-6,6’-bis[[(4-fluorophenyl)methyl]amino][1,1’-biphenyl]-3,3’-diyl]bis-, C,C’-diethyl ester Carbamic Acid |
Origin of Product |
United States |
Mechanisms of Retigabine 3,3 Dimer Formation
Photo-Oxidative Degradation Pathways of Retigabine (B32265)
The principal mechanism for the formation of Retigabine dimers is photo-oxidative degradation, a process initiated by exposure to light. researchgate.netnih.gov This pathway is not a primary hepatic metabolism route but rather a light-induced chemical transformation that occurs in specific tissues. researchgate.netnih.gov Research indicates that the initial step in this process is the photo-oxidative cleavage of the C-N bond in the linker between the two phenyl groups of the Retigabine molecule. researchgate.netnih.gov This cleavage results in the formation of precursor molecules: 4-fluorobenzaldehyde (B137897) and ethyl (2,4-diaminophenyl)carbamate. nih.gov
Following the initial photo-oxidative cleavage, Retigabine is oxidized into highly reactive quinone diimine intermediates. researchgate.netnih.govnih.gov These intermediates are critical to the dimerization process. nih.govresearchgate.net The triaminoaryl scaffold of the Retigabine molecule is susceptible to oxidation, leading to the formation of these unstable quinone diimines. researchgate.netovid.com Once formed, these reactive species can readily react with other molecules, including an intact Retigabine molecule, to begin the process of dimerization. researchgate.netnih.gov This reaction pathway is considered a key step in the "toxification" of Retigabine, leading to the formation of the dimer and subsequent colored products. researchgate.net
Melanin (B1238610) plays a significant dual role in the formation of Retigabine dimers, acting as both a concentrating and a catalytic agent. researchgate.net Retigabine has melanin-binding properties, which causes the drug to accumulate in melanin-rich tissues, such as the uveal tract of the eye (including the choroid, ciliary body, and iris). nih.govnih.gov This binding effectively concentrates Retigabine and its metabolites, creating a localized environment with high concentrations of the reactants necessary for dimerization. researchgate.netnih.gov
Beyond simple concentration, melanin appears to catalyze the mixed condensation and oxidation reactions. researchgate.netnih.gov The specific geometry and redox environment provided by melanin binding are thought to facilitate the dimerization of Retigabine and its N-acetyl metabolite (NAMR), leading to the formation of pigmented products directly within these tissues. nih.govaesnet.org This explains why discoloration is often observed in tissues with high melanin content. researchgate.netnih.gov
The dimerization process does not end with the initial formation of the Retigabine 3,3'-Dimer. Through further oxidation, these dimers are converted into stable, colored phenazinium structures. researchgate.netnih.govnih.gov These phenazinium ions are the terminal products of the photo-oxidative degradation pathway and are believed to be the ultimate cause of the blue-gray discoloration observed in various tissues. nih.govresearchgate.netresearchgate.net The formation of these phenazinium dimers has been confirmed in nonclinical studies of the eye and skin of pigmented rats and has been measured in biopsy samples from discolored tissues in human subjects. aesnet.org
Chemical Oxidation Pathways and Contributing Environmental Factors
The primary environmental factor contributing to the degradation of Retigabine and the formation of its dimer is exposure to light, specifically UV-visible light. nih.govacs.org The entire photo-oxidative cascade, from the initial C-N bond cleavage to the formation of phenazinium structures, is contingent on light energy. researchgate.netnih.gov While the oxidation of Retigabine can occur via other chemical means, the pathway leading to the specific pigmented dimers is strongly associated with photo-oxidation rather than enzymatic hepatic metabolism. nih.gov The process is a chemical transformation facilitated by environmental light and catalyzed by endogenous molecules like melanin, rather than a typical drug metabolism pathway. researchgate.netnih.gov
Influence of Retigabine's Molecular Structure on Dimerization Propensity
The molecular structure of Retigabine is inherently linked to its propensity for dimerization. The triaminoaryl scaffold is the key metabophore that is susceptible to oxidation into the reactive quinone diimine intermediates. researchgate.netovid.com Specifically, the secondary amino group is a prerequisite for the detrimental oxidation and subsequent formation of phenazine (B1670421) dimers. nih.govacs.org
Research into Retigabine analogues has provided significant insight into how structural modifications can alter this propensity. Several strategies have been employed to design derivatives with improved photostability and a reduced tendency to form dimers:
Substitution at the N4 position: Introducing substituents at the N4 position, such as a propargyl group, can create a tertiary amine that is unavailable for the formation of phenazine dimers. nih.govovid.comacs.org
Modifying the Triaminoaryl Ring: Introducing an electron-withdrawing fluorine atom to the tri-aminophenyl ring can reduce the electron availability at the nitrogen atoms, thereby decreasing their reactivity and susceptibility to the initial photo-oxidative step. nih.gov
Isosteric Replacement: Replacing the key secondary amino group with other atoms, such as sulfur to create thioether analogues, can prevent the formation of toxic quinone diimines by shifting oxidation towards less reactive metabolites like sulfoxides and sulfones. acs.orgresearchgate.net
The effectiveness of these modifications is demonstrated by comparing the photostability and dimerization of Retigabine with its derivatives.
| Compound | Structural Modification | Dimer Formation | Photodegradation | Source |
|---|---|---|---|---|
| Retigabine | Parent compound | Yes | Yes | nih.gov |
| Compound 23 | Modification of the carbamate (B1207046) group | No | Enhanced degradation compared to Retigabine | nih.govacs.org |
| Compound 24 | Modification of the carbamate group | No | Enhanced degradation compared to Retigabine | nih.govacs.org |
| Compound 25 | Methyl group substituted at N4 position | No | Extensive photodegradation | nih.govacs.org |
| Compound 26 | Methyl group substituted at N4 position | No | Extensive photodegradation | nih.govacs.org |
| Compound 60 | Fluorine atom added to the tri-aminophenyl ring | No | More photostable than Retigabine | nih.govacs.org |
| 1025c | Propargyl group at N position and amide group substitutions | No | More photostable than Retigabine | nih.govovid.com |
These studies confirm that the free amino groups on Retigabine's central phenyl ring are crucial for the dimerization reaction, and that targeted chemical modifications can successfully block this pathway. nih.govacs.org
Chemical Synthesis and Structural Elucidation of Retigabine 3,3 Dimer Isomers
Synthetic Methodologies for Reference Standards of Dimer Isomers (e.g., RET-dimer I and RET-dimer II)
To accurately identify and quantify the dimer impurities in Retigabine (B32265) samples, the synthesis of pure reference standards for RET-dimer I and RET-dimer II is a necessary first step. nih.gov The availability of these standards allows for the validation of analytical methods and serves as a benchmark for comparison with impurities found in bulk drug batches.
Research outlines that reference standards for both RET-dimer I and RET-dimer II have been successfully synthesized. nih.gov Following their synthesis, these standards were purified using semipreparative High-Performance Liquid Chromatography (HPLC) to ensure high purity, which is crucial for their use as analytical standards. nih.gov The mechanism for the formation of these dimers suggests they arise from the oxidative coupling of Retigabine molecules.
Isolation Techniques for Dimer Impurities from Degraded Retigabine Samples
The isolation of dimer impurities from samples where Retigabine has degraded is crucial for their structural identification. In laboratory batches, these impurities can be present in small quantities, often in the range of 0.05-0.1%. nih.gov
One effective method for isolating such impurities involves enrichment from the reaction mother liquor followed by column chromatography. nih.gov For the specific purification of the synthesized RET-dimer I and RET-dimer II reference standards, semipreparative HPLC was employed. nih.gov This technique is highly suitable for separating structurally similar compounds, providing the high degree of purity required for definitive spectroscopic analysis. An optimized gradient HPLC method with UV detection has also been developed to separate and selectively detect all process-related impurities and degradation products of Retigabine, including the dimer isomers. nih.gov
Spectroscopic Characterization and Definitive Structural Assignment
A combination of sophisticated analytical techniques is required for the unambiguous structural elucidation of the Retigabine 3,3'-Dimer isomers. nih.gov This multi-faceted approach ensures the accurate assignment of the molecular structure and connectivity of atoms within the impurity molecules.
Based on comprehensive spectral analysis, the structures of the two dimer impurities have been conclusively identified. nih.gov
RET-dimer I : diethyl {4,4'-diamino-6,6'-bis[(4-fluorobenzyl)amino]biphenyl-3,3'-diyl}biscarbamate. nih.gov
RET-dimer II : ethyl {2-amino-5-[{2-amino-4-[(4-fluorobenzyl) amino] phenyl} (ethoxycarbonyl) amino]-4-[(4-fluorobenzyl)amino] phenyl}carbamate. nih.gov
LC-HRMS is a powerful tool for the identification of unknown impurities. This technique combines the separation capabilities of liquid chromatography with the mass-analyzing power of high-resolution mass spectrometry. For the Retigabine dimers, LC-HRMS analysis was instrumental in determining their elemental composition and molecular weight with high accuracy. nih.gov This information provides the first crucial piece of evidence for proposing a likely chemical structure for each dimer isomer.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for structural elucidation of organic molecules. A full suite of NMR experiments was conducted to characterize the Retigabine dimer impurities. nih.govnih.gov
¹H NMR : This technique provides information about the number of different types of protons in a molecule and their chemical environment.
¹³C NMR : This analysis reveals the number and types of carbon atoms present in the structure.
Infrared (IR) spectroscopy, often in the form of Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. nih.govnih.gov By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic functional groups such as amines (N-H), carbamates (C=O, N-H), and aromatic rings (C=C) can be identified. This technique was applied to the Retigabine dimer impurities, and the resulting spectra helped to confirm the presence of the expected functional groups, corroborating the structures proposed by MS and NMR data. nih.govnih.gov
Analytical Methodologies for Retigabine 3,3 Dimer Detection and Quantification
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of Retigabine (B32265) and its related substances, including the 3,3'-Dimer. nih.govnih.gov The versatility of HPLC allows for the development of stability-indicating methods capable of resolving the parent drug from various process-related impurities and degradation products. pharmainfo.in
Achieving clear separation between the Retigabine parent compound, its 3,3'-Dimer, and other potential impurities is crucial for accurate quantification. Due to the varying polarities of these compounds, a gradient elution program is typically necessary. nih.gov The optimization of this program involves a systematic adjustment of mobile phase composition over time to ensure adequate resolution of all analytes.
The process begins with a "scouting gradient" to determine the approximate elution times of the compounds of interest. science.gov This initial run helps in defining the starting and ending percentages of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase. For complex mixtures like Retigabine and its impurities, a shallow gradient is often employed to maximize the separation of closely eluting peaks. The gradient's steepness is a critical parameter; a less steep gradient increases run time but generally improves resolution. The total run time is optimized to be as short as possible while still achieving baseline separation of all relevant peaks, including RET-dimer I and RET-dimer II. nih.gov An optimized method can achieve this in less than 11 minutes, making it suitable for routine analysis. nih.gov
Below is a representative table outlining a typical optimized gradient elution program for this purpose.
| Time (minutes) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) | Elution Profile |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial conditions, elution of highly polar impurities. |
| 2.0 | 95 | 5 | Isocratic hold. |
| 8.0 | 20 | 80 | Linear gradient to elute parent compound (Retigabine) and closely related impurities. |
| 10.0 | 5 | 95 | Steep gradient to elute strongly retained compounds like the dimer. |
| 12.0 | 5 | 95 | Column wash. |
| 12.1 | 95 | 5 | Return to initial conditions. |
| 15.0 | 95 | 5 | Column re-equilibration. |
The choice of UV detection wavelength is paramount for the selective monitoring of the Retigabine 3,3'-Dimer. While a general wavelength, such as 220 nm, can be used to monitor the disappearance of the parent Retigabine molecule, this is not specific for the dimer. nih.gov Research has shown that Retigabine can oxidize to form quinone diimine intermediates, which can then dimerize and further oxidize into colored phenazinium structures. researchgate.netnih.gov These phenazinium dimers exhibit a distinct UV-visible absorbance at a much higher wavelength.
Specifically, a detection wavelength of 550 nm has been identified as being highly selective for monitoring the formation of these colored phenazinium dimers. researchgate.netresearchgate.netnih.govovid.com The appearance of a peak at 550 nm in HPLC analysis is a clear indicator of dimer formation, a phenomenon linked to the blue-gray discoloration observed in some tissues with long-term Retigabine use. researchgate.netnih.gov This dual-wavelength approach allows for the simultaneous assessment of parent drug degradation and specific dimer formation.
| Analyte | Typical UV Detection Wavelength | Purpose of Monitoring |
|---|---|---|
| Retigabine (Parent Compound) | ~220-303 nm | Quantification of parent drug, monitoring degradation. nih.govresearchgate.net |
| Retigabine Phenazinium Dimers | 550 nm | Specific detection and quantification of colored dimer formation. researchgate.netresearchgate.netnih.gov |
A developed HPLC method must be rigorously validated to ensure its reliability for the intended application, following guidelines such as those from the International Conference on Harmonisation (ICH). science.gov For the analysis of this compound, this involves assessing several key parameters.
Specificity: This ensures that the method can accurately measure the dimer without interference from other components such as the parent drug, other impurities, or degradation products. Specificity is demonstrated by showing that the dimer peak is well-resolved from all other peaks in the chromatogram. pharmainfo.in
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the dimer that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are crucial for monitoring the formation of the dimer at trace levels.
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the dimer over a given range. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. researchgate.net
Repeatability (Precision): This measures the closeness of agreement between repeated measurements of the same sample under the same conditions (intra-day precision). It is usually expressed as the Relative Standard Deviation (RSD), with an acceptance criterion often set at <2%.
The following table summarizes typical validation parameters for an HPLC method for Retigabine and its related substances.
| Validation Parameter | Typical Acceptance Criteria | Significance for Dimer Analysis |
|---|---|---|
| Specificity | Peak purity > 0.999; Baseline resolution > 2 | Ensures the signal is solely from the dimer, free from interferences. pharmainfo.in |
| Linearity (r²) | ≥ 0.999 | Confirms a proportional response for accurate quantification across a range of concentrations. researchgate.net |
| LOD | Signal-to-Noise Ratio ~3:1 (e.g., ~0.1 µg/spot) | Defines the smallest amount of dimer that can be detected. |
| LOQ | Signal-to-Noise Ratio ~10:1 (e.g., ~0.3 µg/spot) | Defines the smallest amount of dimer that can be reliably quantified. |
| Repeatability (RSD%) | ≤ 2% | Demonstrates the precision of the method for consistent results. |
Advanced Mass Spectrometry-Based Approaches
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the identification and characterization of drug metabolites and degradation products, including the this compound. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for elucidating the structures of unknown impurities. mdpi.com High-resolution mass spectrometry (HRMS) coupled with LC was instrumental in the initial identification of Retigabine process-related impurities, including RET-dimer I and RET-dimer II. nih.gov
The technique works by separating the components of a mixture chromatographically before they enter the mass spectrometer. The instrument then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). In MS/MS mode, a specific precursor ion (e.g., the protonated molecule of a suspected dimer) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions (product ions). nih.govmdpi.com The resulting fragmentation pattern provides a structural fingerprint that can be used to identify the molecule. This approach has been used to identify several species related to the dimerization of Retigabine (RTG) and its N-acetyl metabolite (NAMR) in biological matrices. nih.govfatactor.com
The table below details some of the dimer species of Retigabine that have been identified using mass spectrometry.
| Identified Dimer Species | Proposed Molecular Formula | Observed m/z (as [M+H]⁺ or other adduct) | Significance |
|---|---|---|---|
| RTG-RTG Phenazium Dimer | C₃₁H₂₉F₂N₆O₃⁺ | 583.2275 | Dimer formed from two Retigabine molecules. fatactor.com |
| RTG-NAMR Phenazium Dimer | C₃₃H₃₁F₂N₆O₄⁺ | 625.2378 | Mixed dimer formed from one Retigabine and one N-acetyl Retigabine molecule. fatactor.com |
| NAMR-NAMR Phenazium Dimer | C₃₅H₃₃F₂N₆O₅⁺ | 667.2481 | Dimer formed from two N-acetyl Retigabine molecules. fatactor.com |
| RET-dimer I | C₃₂H₃₂F₂N₆O₄ | 614.2453 | Process-related impurity identified via LC-HRMS. nih.gov |
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a sophisticated technique that allows for the visualization of the spatial distribution of drugs, metabolites, and other biomolecules directly in tissue sections. nih.gov This label-free method has been pivotal in understanding the mechanisms behind Retigabine-associated tissue discoloration.
In a typical MALDI IMS experiment, a thin section of tissue is coated with an energy-absorbing matrix. A laser is then fired at discrete spots across the tissue surface. The matrix absorbs the laser energy and transfers it to the analyte molecules (e.g., Retigabine and its dimers), causing them to desorb and ionize. The mass spectrometer then analyzes the ions from each spot, generating a mass spectrum for each x,y coordinate on the tissue. By plotting the intensity of a specific m/z value (corresponding to a specific molecule) across all coordinates, a two-dimensional ion image is created, mapping the molecule's distribution.
Studies using MALDI IMS on rat eye tissues have revealed that Retigabine, its N-acetyl metabolite (NAMR), and various dimer species are not uniformly distributed. Instead, they are highly localized to the melanin-containing layers of the uveal tract, including the choroid, ciliary body, and iris. nih.gov This suggests that the binding of Retigabine to melanin (B1238610) concentrates the drug, facilitating the dimerization reactions that lead to the formation of the colored compounds responsible for pigmentation changes. researchgate.netnih.gov
| Parameter | Description/Finding | Reference |
|---|---|---|
| Technique | Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) | nih.gov |
| Research Matrix | Rat Eye Tissue (Long-term repeat dosing study) | nih.gov |
| Analytes Detected | Retigabine (RTG), N-acetyl metabolite (NAMR), and related dimer species (RTG-RTG, RTG-NAMR, NAMR-NAMR) | researchgate.netnih.gov |
| Key Finding: Spatial Distribution | Analytes were highly localized to melanin-containing layers of the uveal tract (choroid, ciliary body, iris). | nih.gov |
| Proposed Mechanism | Melanin binding effectively concentrates RTG and NAMR, promoting mixed condensation reactions and dimer formation. | researchgate.netnih.gov |
Comprehensive Chromatographic Methods for Impurity Profiling and Quality Control
The robust quality control of Retigabine, an anticonvulsant drug, necessitates the accurate detection and quantification of process-related impurities and degradation products. Among these, the formation of dimeric impurities, such as this compound, is of significant concern as they can impact the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) has been established as a principal analytical technique for the impurity profiling of Retigabine, offering the required selectivity and sensitivity to monitor these critical impurities.
High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
A validated gradient reversed-phase HPLC method with UV detection has been developed for the separation, selective detection, and quantification of Retigabine and its process-related impurities, including the 3,3'-Dimer. nih.gov This method is particularly suited for routine quality control analysis and stability studies due to its rapid and efficient nature.
The identification of this dimeric impurity was accomplished through a combination of liquid chromatography-high-resolution mass spectrometry (LC-HRMS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. nih.gov The structure was confirmed as diethyl {4,4'-diamino-6,6'-bis[(4-fluorobenzyl)amino]biphenyl-3,3'-diyl}biscarbamate, herein referred to as this compound. nih.gov
Below are the detailed parameters of the HPLC method developed for the analysis of this specific impurity.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Details |
|---|---|
| Instrumentation | HPLC system with UV detector |
| Column | Information not publicly available |
| Mobile Phase A | Information not publicly available |
| Mobile Phase B | Information not publicly available |
| Gradient Program | Information not publicly available |
| Flow Rate | Information not publicly available |
| Column Temperature | Information not publicly available |
| Detection Wavelength | Information not publicly available |
| Injection Volume | Information not publicly available |
| Run Time | Less than 11 minutes (including re-equilibration) nih.gov |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. europa.eu The validation encompassed assessments of linearity, limit of detection (LOD), and limit of quantification (LOQ).
Linearity: The linearity of the method for this compound was established to demonstrate a proportional relationship between the concentration of the analyte and the analytical response.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to define the lowest concentration of the impurity that can be reliably detected and quantified, respectively.
Table 2: Validation Parameters for the HPLC Method for this compound
| Validation Parameter | Result |
|---|---|
| Linearity (Range) | Information not publicly available |
| Correlation Coefficient (r²) | Information not publicly available |
| Limit of Detection (LOD) | 0.01% nih.gov |
| Limit of Quantification (LOQ) | 0.03% nih.gov |
The development and validation of such comprehensive chromatographic methods are crucial for ensuring the quality and purity of Retigabine drug substance and drug product by effectively monitoring and controlling the levels of critical impurities like the 3,3'-Dimer.
Chemical Stability Studies of Retigabine in Relation to 3,3 Dimer Formation
Degradation Kinetics and Reaction Pathways of Dimerization
The dimerization of retigabine (B32265) is a multi-step process initiated by oxidation. nih.gov The triaminoaryl scaffold of the retigabine molecule is susceptible to oxidation, which leads to the formation of reactive quinone diimine intermediates. nih.govresearchgate.net These intermediates are key precursors in the dimerization pathway.
The proposed reaction pathway involves two primary stages. nih.govacs.org The first is a photo-oxidation step characterized by the cleavage of the C–N bond in the linker between the two phenyl groups of the retigabine molecule. nih.gov This cleavage results in the formation of two initial intermediates: 4-fluorobenzaldehyde (B137897) and ethyl (2,4-diaminophenyl)carbamate. nih.gov
Subsequently, the aldehyde intermediate can react with an intact retigabine molecule. nih.gov The final step involves the reaction of this product with ethyl (2,4-diaminophenyl)carbamate, which drives the formation of phenazine (B1670421) and phenazinium dimers, such as the Retigabine 3,3'-Dimer. researchgate.netnih.gov These colored dimers are responsible for the tissue discoloration observed in some long-term users. researchgate.netresearchgate.net The formation of these dimers can be monitored analytically, for instance by using High-Performance Liquid Chromatography (HPLC) to detect the characteristic peaks of phenazine/phenazinium dimers at a wavelength of 550 nm. nih.govacs.org
Influence of Environmental Factors on Dimer Formation Rate and Extent
The rate and extent of this compound formation are significantly influenced by external environmental conditions. Key factors include exposure to light, the pH and composition of solvent systems, and the presence of oxidative stress conditions.
Retigabine is known to be photolabile, and exposure to light is a critical factor in the formation of the 3,3'-Dimer. researchgate.netnih.gov The degradation process is specifically described as photo-oxidation. nih.govacs.org In laboratory settings, the photostability of retigabine and its analogues is often assessed by exposing solutions of the compounds to UV-visible light for a set period, typically around 3 hours, followed by HPLC analysis to quantify the remaining parent compound and the formation of dimers. nih.govacs.org
Research into novel analogues of retigabine has focused on improving photostability to prevent this degradation pathway. nih.govdntb.gov.ua For example, studies on various retigabine derivatives have been conducted to evaluate their dimer-forming ability under UV light exposure. The results from one such study are summarized below, comparing the degradation and dimer formation of retigabine to two of its analogues, compounds 23 and 24, after 3 hours of exposure to UV-visible light.
| Compound | Degradation (%) | Dimer Formation Detected |
|---|---|---|
| Retigabine | - | Yes |
| Compound 23 | Enhanced vs. Retigabine | No |
| Compound 24 | Enhanced vs. Retigabine | No |
Data derived from studies on retigabine analogues where dimer formation was assessed after 3 hours of UV-visible light exposure. nih.govacs.org
The inability of compounds 23 and 24 to form dimers is attributed to the lack of a free amino group required for the final step of the dimerization reaction. nih.govacs.org
The stability of retigabine is also dependent on the solvent system and its pH. Retigabine has shown chemical stability when dissolved in an aqueous buffer for 3 hours, provided that it is protected from UV light exposure. nih.gov The solubility profile of retigabine varies across different solvents, which can influence its stability and degradation kinetics.
The table below outlines the solubility of retigabine in various common laboratory solvents.
| Solvent System | Solubility |
|---|---|
| DMF | 10 mg/ml |
| DMSO | 20 mg/ml |
| Ethanol | Slightly soluble |
| PBS (pH 7.2) | 10 mg/ml |
Data from Cayman Chemical product information sheet. caymanchem.com
While specific studies detailing the degradation kinetics across a wide range of pH values were not found, the inherent reaction mechanism involving amino groups suggests that pH would likely play a significant role in the rate of dimerization by affecting the protonation state of the molecule and its intermediates.
The formation of the this compound is fundamentally an oxidative process. nih.gov The triaminoaryl core of the retigabine structure is susceptible to oxidation, which initiates the degradation cascade leading to dimerization. nih.gov This process is sometimes referred to as a C-N photo-oxidative cleavage. nih.govacs.org
In biological systems, it is proposed that the redox environment within certain tissues can facilitate these oxidative reactions. semanticscholar.orgscispace.com For instance, in tissues rich in melanin (B1238610), the binding of retigabine may concentrate the drug, enabling mixed condensation and oxidation reactions to occur, ultimately leading to the formation of colored dimers. researchgate.netnih.govsemanticscholar.orgscispace.com Therefore, conditions of high oxidative stress could potentially accelerate the degradation of retigabine and the formation of its 3,3'-Dimer. Research efforts have been directed towards creating analogues with improved resistance to oxidation to mitigate this liability. nih.gov
Structural and Mechanistic Insights into Dimerization Propensity
Identification of Key Structural Features of Retigabine (B32265) Contributing to Dimerization
The dimerization of retigabine is intrinsically linked to specific features of its chemical structure. The core of this reactivity lies within the triaminoaryl ring system, which is susceptible to oxidation.
The primary structural components responsible for dimerization are:
The Triaminoaryl Scaffold: This electron-rich aromatic ring is the site of oxidation, a critical first step in the dimerization pathway. acs.orgresearchgate.net
Free Amino Groups: Specifically, the primary amino group at the N2 position and the secondary amino group at the N4 position are essential for the subsequent reactions that form the dimer. acs.org The presence of these groups makes the molecule susceptible to oxidation to a reactive quinone diimine intermediate. nih.govnih.gov
Ortho and Para Positioning of Amino Groups: The relative positioning of the amino groups on the aromatic ring facilitates the formation of quinone diimines. nih.govresearchgate.net
Table 1: Key Structural Features of Retigabine and Their Role in Dimerization
| Structural Feature | Description | Contribution to Dimerization |
|---|---|---|
| Triaminoaryl Scaffold | The central benzene (B151609) ring substituted with three amino groups. | Acts as the metabophore that is susceptible to oxidation, initiating the dimerization process. acs.orgresearchgate.net |
| N2 Free Amino Group | A primary amine at the 2-position of the triaminoaryl ring. | Essential for the condensation reaction that leads to the formation of the phenazine (B1670421) dimer structure. acs.org |
| N4 Secondary Amino Group | A secondary amine at the 4-position, substituted with a 4-fluorobenzyl group. | Participates in the formation of the quinone diimine intermediate through oxidation. acs.org |
| Electron-rich Aromatic System | The overall electronic nature of the triaminoaryl ring. | Facilitates the initial oxidation step required for the formation of the reactive intermediate. nih.gov |
Structure-Activity Relationships (SAR) Focused on Dimer Formation Avoidance
To mitigate the dimerization issue, researchers have explored various modifications to the retigabine structure. These studies have provided valuable insights into the structure-activity relationships (SAR) governing dimer formation.
A key strategy to prevent dimerization is to modify the triaminoaryl scaffold to reduce its susceptibility to oxidation and the formation of quinone diimines. acs.orgresearchgate.net
Approaches that have been investigated include:
Isosteric Replacements: Replacing the secondary amino group at the N4 position with an oxygen or methylene (B1212753) group has been explored. However, these modifications often lead to a loss of the desired pharmacological activity. acs.org
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups, such as fluorine, on the triaminoaryl ring can decrease the electron density of the aromatic system, thereby reducing its propensity for oxidation. acs.org For instance, a fluorine substituent at the 3-position of the triaminoaryl ring has been shown to improve metabolic stability. acs.org
Altering the Substitution Pattern: Shifting the nitrogen substituents to a meta position on the aromatic ring prevents the formation of ortho- or para-quinone diimines, which are the key intermediates in the dimerization pathway. nih.govnih.gov
Replacement of the Triaminoaryl Scaffold: More drastic modifications involve replacing the entire oxidation-sensitive triaminoaryl scaffold with a more stable heterocyclic ring system, such as a nicotinamide (B372718) scaffold. researchgate.net
The amino groups of the triaminoaryl scaffold are critical for dimerization, and modifications to these groups can significantly impact this process.
N2 Free Amino Group: The primary amino group at the N2 position is crucial for the final cyclization step that forms the phenazine dimer. acs.org Analogs lacking this free amino group have been shown to be incapable of forming dimers. acs.orgnih.gov
N4 Substituents: Substitution at the N4 position can also influence dimerization. While small lipophilic substituents may be tolerated, larger or more rigid groups can hinder the necessary conformational changes for dimerization and may also affect the compound's interaction with its biological target. acs.org N-alkylation at the N4 position to create a tertiary amine can prevent the formation of phenazine dimers, but this part of the molecule may still be susceptible to other forms of degradation. nih.govunina.it
Table 2: Structure-Activity Relationships for Avoiding Retigabine Dimerization
| Modification Strategy | Specific Change | Impact on Dimer Formation | Reference |
|---|---|---|---|
| Triaminoaryl Scaffold Modification | Introduction of an electron-withdrawing fluorine atom at the 3-position. | Reduces electron availability at N2 and N4, decreasing the propensity for photo-oxidative steps and conferring photostability. | nih.gov |
| Shifting nitrogen substituents to a meta-position. | Prevents the formation of azaquinone diimine metabolites. | nih.govacs.org | |
| Replacement of the secondary amino group with a sulfur atom. | Shifts oxidation towards the formation of less toxic metabolites, avoiding quinone formation. | acs.org | |
| Amino Group Modification | Lack of the free amino group at the 2-position. | Inhibits the final reaction step required for dimer formation. | acs.orgnih.gov |
| Substitution at the N4 position to form a tertiary amine. | Prevents the formation of phenazine dimers. | acs.orgunina.it |
Elucidation of Mechanistic Models Explaining Dimerization Pathways
The dimerization of retigabine is proposed to proceed through a multi-step mechanism initiated by oxidation. acs.orgnih.gov This process is particularly relevant in melanin-rich tissues, where the binding of retigabine can concentrate the drug and facilitate these reactions. nih.govacs.org
The proposed mechanistic pathway involves:
Oxidation: The triaminoaryl scaffold of retigabine undergoes oxidation, likely facilitated by light or enzymatic processes, to form a reactive quinone diimine intermediate. acs.orgnih.gov
Condensation: The quinone diimine intermediate can then react with an intact retigabine molecule. nih.gov
Dimerization and Further Oxidation: This is followed by a series of reactions, including cyclization, that lead to the formation of a phenazine dimer. nih.gov This dimer can be further oxidized to form a charged phenazinium ion, which is thought to be responsible for the observed tissue discoloration. acs.orgnih.gov
Two possible isomeric structures for the resulting dimer have been proposed, with the more likely structure being formed without the need for a carbamate (B1207046) migration. nih.govresearchgate.net The entire process is complex and can also involve the N-acetyl metabolite of retigabine, leading to the formation of mixed condensation products. acs.orgscispace.com The development of new derivatives that are unable to dimerize has been a key focus of research to create safer alternatives to retigabine. nih.gov
Computational Chemistry Approaches to Dimerization Phenomena
Molecular Docking Simulations to Investigate Interactions of Reactive Intermediates
The dimerization of Retigabine (B32265) is initiated by its oxidation into a reactive quinone diimine intermediate. nih.govacs.org Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While extensively used to study the interaction of Retigabine and its analogues with their therapeutic target, the Kv7 potassium channel, this methodology is also applicable for investigating the non-covalent interactions between the reactive intermediates that precede dimer formation. nih.govnih.govresearchgate.net
A docking simulation could model how two molecules of the Retigabine quinone diimine intermediate approach and interact. The simulation would calculate the binding affinity and identify the most energetically favorable conformations. Key interactions that could be investigated include:
π-π stacking: Interactions between the aromatic rings of the intermediates.
Hydrogen bonding: Potential bonds involving the amine and carbamate (B1207046) groups.
Electrostatic interactions: Attraction between regions of positive and negative electrostatic potential on the molecular surfaces of the reactive intermediates.
By identifying the most stable docked poses, these simulations can provide critical insights into the specific geometry required for the subsequent covalent bond formation that creates the final dimer structure. Although specific studies detailing the docking of these exact intermediates are not prominent in the literature, the principles of molecular docking are fundamental to understanding the initial recognition and binding steps of the dimerization pathway.
Molecular Dynamics (MD) Simulations to Model Dimer Formation Pathways
Molecular Dynamics (MD) simulations offer a way to observe the physical motion of atoms and molecules over time, providing a dynamic picture of molecular processes. While existing MD studies on Retigabine have focused on its stability within the binding site of the KCNQ2 channel, the same technique can be used to model the dimerization process itself. researchgate.netnih.gov
An MD simulation to model dimer formation would typically involve the following steps:
System Setup: Placing multiple Retigabine quinone diimine intermediates in a simulation box containing a relevant solvent or a biomimetic environment (like a lipid bilayer).
Simulation: Solving Newton's equations of motion for the system, allowing the molecules to move and interact freely over a set period, from nanoseconds to microseconds.
Analysis: Analyzing the resulting trajectory to identify dimerization events. Researchers can observe how the intermediates diffuse, collide, and orient themselves to form a pre-dimer complex.
These simulations can reveal the step-by-step pathway of dimer formation, identify transient intermediate states, and calculate the free energy landscape of the process. This provides a deeper understanding of the kinetics and thermodynamics of dimerization, complementing the static picture offered by molecular docking.
Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity Profiles
Quantum chemical calculations are essential for understanding the electronic structure of molecules and predicting their reactivity. The dimerization of Retigabine is fundamentally an electronic process, initiated by photo-oxidation. nih.gov The susceptibility of Retigabine to this initial oxidative step is directly linked to its electronic properties.
Research into more stable analogues of Retigabine has shown that modifying its electronic structure can prevent dimer formation. For instance, the introduction of an electron-withdrawing fluorine atom at position 3 of the benzene-1,2,4-triamine (B1199461) core reduces the electron availability at the N2 and N4 nitrogen atoms. nih.gov This modification makes the molecule less susceptible to the initial photo-oxidative step, thereby conferring remarkable photostability and preventing the formation of the reactive intermediates necessary for dimerization. nih.gov
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate key electronic descriptors to predict such reactivity:
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's susceptibility to oxidation.
Atomic Charges: Calculating the charge distribution across the molecule can identify the atoms most likely to be involved in a chemical reaction.
Reaction Energetics: These calculations can determine the energy barriers for each step in the dimerization pathway, confirming the most likely reaction mechanism.
Computational prediction tools, which are based on these quantum principles, have been used to evaluate new Retigabine analogues, confirming that strategic chemical modifications can eliminate the risk of forming quinoid metabolites. acs.orgresearchgate.net
| Compound Modification Strategy | Effect on Electronic Properties | Predicted Dimer Formation Potential | Reference |
|---|---|---|---|
| Substitution with electron-withdrawing groups (e.g., Fluorine) on the triamine core | Reduces electron availability at N2 and N4 positions, stabilizing the molecule against oxidation. | Low / None | nih.gov |
| N4-substituted analogues (e.g., with methyl or propyl groups) | Makes the tertiary amine unavailable for the final steps of phenazine (B1670421) dimer formation. | None | nih.gov |
| Isosteric replacement of NH at position 4 with Oxygen or Methylene (B1212753) | Significantly alters the electronic and structural properties of the core scaffold. | None (but also inactivates therapeutic effect) | nih.gov |
Strategies for Mitigating Retigabine 3,3 Dimer Formation in Analog Design
Design Principles for Enhanced Chemical and Photochemical Stability in Analogues
The formation of the retigabine (B32265) 3,3'-dimer proceeds through a photo-oxidative mechanism involving the triaminobenzene core. nih.gov The initial oxidative step is highly dependent on the electron availability at the N2 and N4 amino groups. nih.govacs.org Therefore, a primary design principle for creating more stable analogues is to reduce the chemical reactivity of these specific centers.
Key principles for enhancing stability include:
Modulation of Electronic Properties : Introducing electron-withdrawing groups onto the triaminobenzene ring is a core strategy. nih.govacs.org Such groups decrease the electron density of the aromatic system and, critically, of the exocyclic amino groups, making them less susceptible to the initial oxidation step required for dimerization. nih.gov
Steric Hindrance : Flanking the reactive amino groups with bulky substituents can sterically hinder the approach of oxidizing agents and prevent the intermolecular coupling required for dimer formation.
Blocking or Replacing Reactive Functional Groups : The free amino groups at the N2 and N4 positions are mechanistically essential for the dimerization cascade. nih.govacs.org A direct approach to prevent this is to block these groups through substitution (e.g., converting a secondary amine to a tertiary amine) or to replace them entirely with isosteres that are not susceptible to the same oxidative chemistry. nih.gov For instance, replacing a secondary amino group with a sulfur atom to create sulfide (B99878) analogues is one proposed strategy to circumvent the detrimental oxidation of the aromatic ring. nih.govacs.org
By applying these principles, researchers aim to develop new chemical entities that are inherently resistant to the degradation pathway that produces the problematic 3,3'-dimer.
Rational Synthesis of Retigabine Analogues with Reduced Dimerization Propensity
Building upon the foundational design principles, specific synthetic strategies have been successfully employed to produce retigabine analogues with significantly lower tendencies to form dimers. These approaches involve targeted modifications at the known points of chemical instability.
Targeted substitution on the triaminobenzene ring is the most widely explored and successful strategy for preventing dimerization. By altering the electronic nature of the ring or by directly blocking the involved amino groups, the propensity for photo-oxidation can be dramatically reduced.
One of the most effective strategies has been the introduction of an electron-withdrawing fluorine atom at the 3-position of the triaminobenzene ring, situated between the two reactive amino groups. nih.govacs.org This substitution reduces the electron availability at the N2 and N4 positions, thereby inhibiting the first photo-oxidative step and conferring remarkable photostability. nih.gov The analogue SF0034 incorporates this feature, and another potent and stable analogue, designated as Compound 60, also utilizes this approach. nih.govacs.org
Another approach involves substitution at the N4-amino group to convert it from a secondary to a tertiary amine. nih.govacs.org This modification directly blocks one of the sites required for the formation of phenazine-type dimers. acs.org While this can prevent the specific dimerization pathway, some analogues with this feature remained susceptible to other forms of degradation, such as C-N photo-oxidative cleavage. nih.govacs.org Similarly, analogues lacking the free amino group at the 2-position have been shown to be incapable of forming dimers, as this group is mechanistically required for the reaction to proceed. nih.govacs.org
The development of Pynegabine (also known as HN37) was a direct attempt to create a structural analogue with improved chemical stability by modifying the triaminobenzene segment responsible for the discoloration and dimer formation seen with retigabine. nih.gov
| Analogue/Compound Series | Substitution Strategy | Rationale | Outcome on Stability/Dimerization |
| Compound 60 / SF0034 | Introduction of a fluorine atom at the 3-position of the triaminobenzene ring. nih.govacs.org | The electron-withdrawing fluorine atom reduces electron availability at the N2 and N4 amino groups, inhibiting the initial photo-oxidation step. nih.gov | Confers remarkable photostability and strongly reduces dimer formation. nih.govacs.org HPLC traces show Compound 60 is significantly more stable than retigabine after UV light exposure. nih.gov |
| Compounds 25-28 | Substitution at the N4 position to create a tertiary amine. nih.govacs.org | A tertiary amine at the N4 position is unavailable for the formation of phenazine (B1670421) dimers. acs.org | Prevents phenazine dimer occurrence but may remain prone to C-N photo-oxidative cleavage. nih.govacs.org |
| Compounds 23 and 24 | Lack the free amino group at the 2-position. nih.govacs.org | The N2 amino group is required for the dimerization reaction to occur. acs.org | The inability to form dimers was confirmed; however, these specific compounds showed enhanced degradation compared to retigabine. nih.govacs.org |
| Pynegabine (HN37) | Structural modification of the triaminobenzene segment. nih.gov | Designed specifically to have improved chemical stability and a better safety margin by addressing the structural liabilities of retigabine. nih.gov | Reported to have improved chemical stability over retigabine. nih.gov |
| Compound 1025c | Chemical modifications to the retigabine structure. nih.govovid.com | Designed to address undesirable metabolic properties and prevent the formation of phenazinium dimers. nih.govovid.com | Photostability experiments revealed it is more photostable than retigabine and is unable to dimerize. nih.gov |
This approach led to the synthesis of a series of analogues built upon an N5-alkylamidoindole scaffold. nih.gov These conformationally restricted derivatives were evaluated for their stability and were found to be an improvement over the parent compound. nih.govepa.govsigmaaldrich.com The rigidity of the indole (B1671886) scaffold likely contributes to the enhanced stability by altering the presentation of the reactive moieties, potentially making them less accessible for the intermolecular reactions required for dimerization.
| Analogue | Conformational Restriction Strategy | Rationale | Outcome on Chemical Stability |
| Compound 23a | Incorporation of an N5-alkylamidoindole moiety, creating a rigid scaffold. nih.gov | To explore a new pharmacophoric scaffold that could enhance stability and potency. nih.govepa.gov | Stability studies demonstrated improved chemical stability in comparison with retigabine. nih.govepa.govsigmaaldrich.com |
| Compound 24a | Incorporation of an N5-alkylamidoindole moiety, creating a rigid scaffold. nih.gov | To explore a new pharmacophoric scaffold that could enhance stability and potency. nih.govepa.gov | Stability studies demonstrated improved chemical stability in comparison with retigabine. nih.govepa.govsigmaaldrich.com |
Rigorous Evaluation of Dimer-Resistant Analogues for Chemical Stability
The successful design and synthesis of potentially stable analogues must be followed by rigorous experimental validation of their chemical stability. The primary goal of these evaluations is to quantify the reduction in dimer formation compared to retigabine, particularly under conditions that promote its degradation.
A key method used is the photostability assay . nih.govnih.gov In this procedure, solutions of the parent compound (retigabine) and the new analogues are exposed to controlled UV-visible light for a specified period, often several hours. nih.gov Following exposure, the samples are analyzed to determine the extent of degradation of the starting material and to detect and quantify the formation of the colored 3,3'-dimer. nih.govacs.org
The principal analytical technique for this evaluation is High-Performance Liquid Chromatography (HPLC) . nih.govacs.org HPLC allows for the separation and quantification of the different components in the solution post-exposure. By monitoring the chromatogram at a specific wavelength where the colored dimer absorbs light (e.g., 550 nm), a direct comparison of dimer formation between retigabine and its analogues can be made. nih.gov For example, HPLC analysis of Compound 60 after 3 hours of UV-visible light exposure showed a near-complete absence of the degradation products that were prominent in the retigabine sample. nih.govacs.org
These forced degradation studies are essential for confirming that the rational design strategies have successfully mitigated the chemical liability, providing confidence that the new analogues will not present the same challenges with discoloration and dimer-related toxicity. nih.govnih.gov
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing Retigabine 3,3'-Dimer with high reproducibility?
- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) based on dimerization mechanisms like Diels-Alder or carbocation pathways . Purification via molecular distillation or chromatography ensures >98% purity . Validate synthesis using spectroscopic methods (NMR, FTIR) and chromatographic techniques (HPLC) to confirm structural integrity . Document all parameters (e.g., catalyst concentration, reaction time) in detail to meet reproducibility standards .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Use a combination of mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for structural elucidation . Thermal stability can be assessed via differential scanning calorimetry (DSC), while solubility profiles should be tested in polar (e.g., DMSO) and non-polar solvents . Cross-reference data with primary literature to identify discrepancies and validate methods .
Q. What are the best practices for designing assays to evaluate this compound’s biological activity?
- Methodological Answer : Employ cell-based assays (e.g., electrophysiology for ion channel modulation) and biochemical assays (e.g., DNA cross-linking efficiency) . Include positive/negative controls and triplicate measurements to minimize variability. Use computational tools (molecular docking) to predict binding affinities before experimental validation . Ensure raw data (e.g., dose-response curves) are archived in FAIR-compliant repositories .
Advanced Research Questions
Q. How can contradictions in reported pharmacokinetic data for this compound be resolved?
- Methodological Answer : Conduct meta-analyses to identify variables (e.g., dosing regimens, animal models) causing discrepancies . Reproduce key studies under standardized conditions, emphasizing assay sensitivity and detection limits . Publish negative results and methodological details (e.g., buffer composition, incubation times) in supplementary materials .
Q. What mechanistic approaches are suitable for studying this compound’s dimerization dynamics?
- Methodological Answer : Apply isotopic labeling (e.g., -tagged precursors) to trace reaction pathways . Use time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to monitor intermediate formation. Computational models (DFT or MD simulations) can predict dimer stability and interaction hotspots . Validate findings with mutagenesis studies or X-ray crystallography if crystallizable .
Q. How should researchers address inconsistencies in toxicity profiles of this compound across cell lines?
- Methodological Answer : Perform comparative cytotoxicity assays using isogenic cell lines to isolate genetic factors . Test metabolite formation via LC-MS to identify toxic byproducts. Incorporate multi-omics data (transcriptomics/proteomics) to map pathways affected by the dimer . Share datasets in open-access repositories to enable cross-study validation .
Methodological and Data Management Considerations
- Experimental Design : Frame hypotheses using the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) to align with peer-review standards .
- Data Documentation : Maintain lab notebooks with raw data, instrument calibration logs, and version-controlled protocols .
- Reproducibility : Use Chemotion ELN or similar platforms for structured data storage and sharing .
- Publication Ethics : Cite primary sources for synthesis protocols and disclose conflicts of interest per ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
